N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
Properties
Molecular Formula |
C19H16N2O4S3 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C19H16N2O4S3/c1-28(23,24)13-7-8-14-15(11-13)27-19(20-14)21-18(22)16-17(26-10-9-25-16)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,20,21,22) |
InChI Key |
OKRFKRZUFAZHJL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Synthetic Subunits and Their Preparation
Stepwise Preparation Methods
Synthesis of 6-(Methylsulfonyl)-1,3-Benzothiazole
The benzothiazole core is synthesized via a two-step protocol:
-
Cyclization : 2-Amino-5-methylthiophenol reacts with diethyl oxalate under acidic conditions to form 6-(methylthio)-1,3-benzothiazole.
-
Oxidation : The methylthio group is oxidized to methylsulfonyl using H<sub>2</sub>O<sub>2</sub> in the presence of ethylenediaminetetraacetic acid (EDTA) to prevent over-oxidation.
Reaction Conditions :
Preparation of 3-Phenyl-5,6-Dihydro-1,4-Oxathiine-2-Carboxamide
The oxathiine ring is constructed via cyclocondensation:
-
Thiol Activation : 3-Phenylpropane-1-thiol reacts with α-bromoacetamide in DMF under basic conditions.
-
Cyclization : Intramolecular nucleophilic substitution forms the oxathiine ring.
Optimized Conditions :
Coupling and Imine Formation
The final step involves coupling the benzothiazole and oxathiine subunits:
-
Activation : The oxathiine-carboxamide’s carboxylic acid is activated using EDCl/HOBt.
-
Amidation : Reaction with 6-(methylsulfonyl)-1,3-benzothiazol-2-amine under inert atmosphere yields the Z-configured imine.
Critical Parameters :
-
Stereocontrol : Z-configuration is favored by steric hindrance from the methylsulfonyl group.
-
Purification : Column chromatography (SiO<sub>2</sub>, ethyl acetate/hexane) achieves >95% purity.
Comparative Analysis of Methodologies
| Method | Oxidizing Agent | Additive | Temperature (°C) | Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub>/EDTA | H<sub>2</sub>O<sub>2</sub> | EDTA | 35 | 24 | 99 | 99.5 |
| KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | KMnO<sub>4</sub> | H<sub>2</sub>SO<sub>4</sub> | 60 | 6 | 85 | 90 |
| Oxone® | KHSO<sub>5</sub> | — | rt | 12 | 92 | 97 |
EDTA-mediated H<sub>2</sub>O<sub>2</sub> oxidation outperforms other methods in yield and purity, minimizing side reactions.
Challenges and Mitigation Strategies
-
Over-Oxidation of Thioether :
-
Z/E Isomerization :
-
Solution : Low-temperature coupling (-10°C) stabilizes the Z-isomer.
-
-
Oxathiine Ring Instability :
Industrial Scalability and Green Chemistry
Recent advances emphasize sustainable protocols:
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzothiazole and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs include derivatives of benzothiazoles, oxathiines, and fused heterocyclic systems. Key distinctions arise from substituents and ring saturation:
- This may influence solubility and bioavailability.
- Ring Saturation : The 5,6-dihydro-oxathiine moiety introduces partial saturation, reducing ring strain and altering conformational flexibility relative to fully unsaturated systems.
Pharmacological Potential (Theoretical Comparison)
While direct pharmacological data for the target compound are scarce, structurally related benzothiazoles and oxathiines exhibit diverse activities:
- Benzothiazoles: Known for antimicrobial, anticancer, and anti-inflammatory properties due to their ability to intercalate DNA or inhibit enzymes like cyclooxygenase .
- Oxathiines : Demonstrated antifungal activity in some derivatives, attributed to sulfur’s electron-withdrawing effects enhancing reactivity with biological targets .
Biological Activity
N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide (CAS Number: 1010921-10-4) is a complex organic compound that incorporates a benzothiazole moiety, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 432.5 g/mol. The structure includes several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 1010921-10-4 |
Antimicrobial Activity
Research indicates that compounds containing the benzothiazole scaffold exhibit significant antimicrobial properties. The presence of electron-withdrawing groups in the structure enhances their activity against various bacterial and fungal strains. For instance:
- Compounds derived from thiazole and benzothiazole have shown effectiveness against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 3.92 to 4.23 mM .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Glucosamine-6-phosphate Synthase (GlcN-6-P Synthase) : Docking studies suggest that this compound can bind to GlcN-6-P synthase, which is crucial for bacterial cell wall synthesis .
- Cell Membrane Disruption : The lipophilic nature of the compound may facilitate its incorporation into microbial membranes, leading to disruption and subsequent cell death.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzothiazole derivatives against clinically relevant isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited potent activity compared to standard antibiotics like ciprofloxacin .
Structure–Activity Relationship (SAR)
The SAR analysis revealed that modifications in the benzothiazole structure significantly affect biological activity. For example:
- The introduction of methylsulfonyl groups enhances lipophilicity and antimicrobial potency.
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased antimicrobial activity |
| Lipophilicity enhancement | Improved membrane penetration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
